4-(Dibenzylamino)oxane-4-carbonitrile
Overview
Description
4-(Dibenzylamino)oxane-4-carbonitrile is a chemical compound with the IUPAC name 4-(dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile . It has a molecular weight of 306.41 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H22N2O/c21-17-20(11-13-23-14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10H,11-16H2
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 306.41 .Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
A study focused on the molecular structure, spectroscopic characterization, and analyses of compounds similar to 4-(Dibenzylamino)oxane-4-carbonitrile. The research utilized DFT and TD-DFT calculations to explore the structural parameters and spectroscopic properties, including FT-IR, NMR, and UV-Vis absorption. This detailed analysis aims to assist in understanding the potential biological and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis Techniques and Applications
Another study developed a carbene-catalyzed oxidative reaction for synthesizing dihydropyran-4-carbonitriles, which are related to the compound . The research highlights the efficiency and stereo-selectivity of the synthesis process, suggesting the significance of these compounds in organic synthesis and potentially in medicinal chemistry applications (Wu et al., 2017).
Chemical Modification and Surface Grafting
Research on the chemical modification of carbon surfaces with compounds structurally related to this compound demonstrates the potential for creating novel materials. This study showed how graphite powder and multiwalled carbon nanotubes can be modified, suggesting applications in materials science, particularly for enhancing material properties or creating functionalized surfaces (Wildgoose et al., 2005).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Compounds similar to this compound have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic environments. The research combines experimental and theoretical approaches to evaluate the inhibition efficiency and explores the correlation between molecular structure and corrosion inhibition performance (Wazzan, 2017).
Safety and Hazards
Mechanism of Action
Chemical Properties
“4-(Dibenzylamino)oxane-4-carbonitrile” is an organic compound with the molecular formula C20H22N2O . It has a molecular weight of 306.41 g/mol . The compound appears as a white solid .
Solubility
It is soluble in organic solvents such as methanol and ethanol .
Safety Information
The compound has been classified under the GHS07 category, with the signal word being “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-(dibenzylamino)oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c21-17-20(11-13-23-14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOYLXTIXLRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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